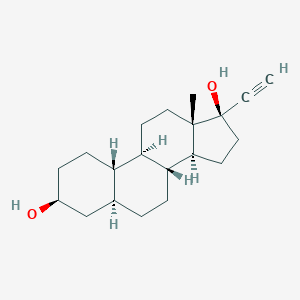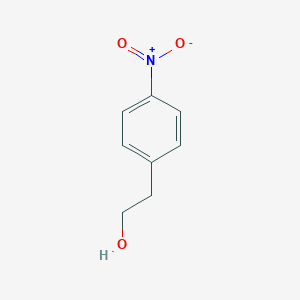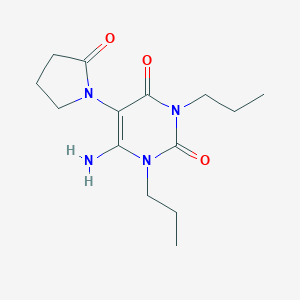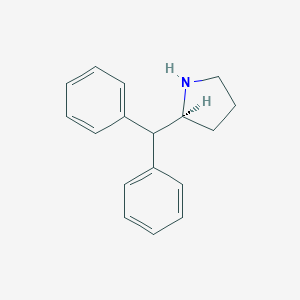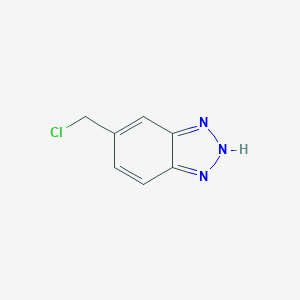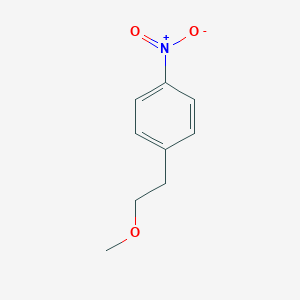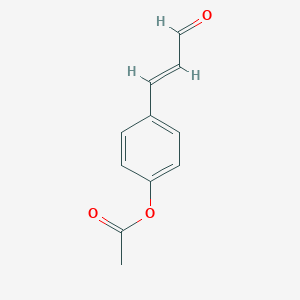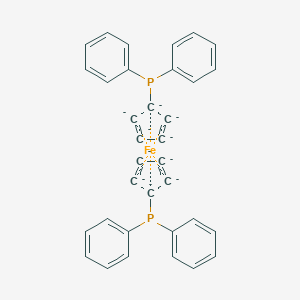
シクロペンタ-2,4-ジエン-1-イル(ジフェニル)ホスファン;鉄
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound known for its unique structure and versatile applications. This compound features a cyclopentadienyl ring bonded to a diphenylphosphane group, with an iron atom sandwiched between two cyclopentadienyl rings. This structure is reminiscent of ferrocene, a well-known organometallic compound, but with distinct properties due to the presence of the diphenylphosphane group.
科学的研究の応用
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl anion with diphenylphosphane in the presence of an iron source. One common method is to react cyclopentadienyl sodium with diphenylphosphane chloride in a solvent such as tetrahydrofuran (THF), followed by the addition of an iron(II) salt like iron(II) chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced purification techniques to ensure the final product’s purity. Techniques such as column chromatography and recrystallization are often employed to achieve high-purity Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron .
化学反応の分析
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron(III) chloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Iron(III) complexes
Reduction: Iron(II) complexes
Substitution: Substituted derivatives of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
作用機序
The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .
類似化合物との比較
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with other similar compounds, such as:
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: This compound contains palladium in addition to iron, leading to different catalytic properties and applications.
Cyclopentadienyl iron dicarbonyl dimer: This compound has a similar cyclopentadienyl structure but with different ligands, affecting its reactivity and use in catalysis.
Conclusion
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is a versatile and valuable compound in various fields of scientific research Its unique structure and reactivity make it a useful catalyst, probe, and therapeutic agent
特性
CAS番号 |
12150-46-8 |
|---|---|
分子式 |
C34H28FeP2 |
分子量 |
554.4 g/mol |
IUPAC名 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |
InChIキー |
KZPYGQFFRCFCPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe] |
正規SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
同義語 |
Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


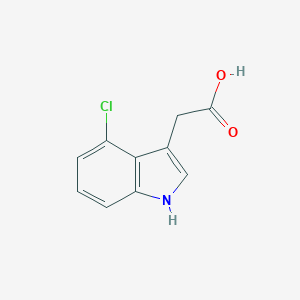
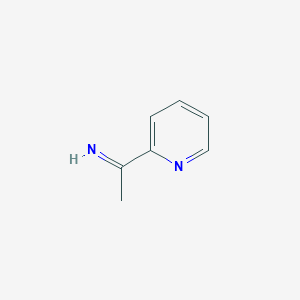
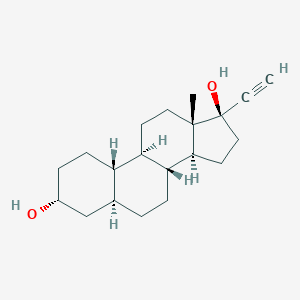
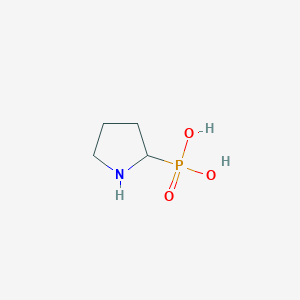
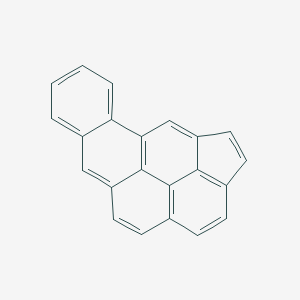
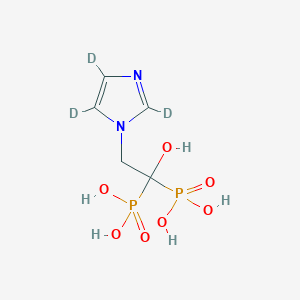
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
